Bienvenue dans la boutique en ligne BenchChem!

N,2-dimethyl-5-nitrobenzenesulfonamide

Organic synthesis Medicinal chemistry Chemical building blocks

This N-monomethyl variant fills the critical gap between primary sulfonamide (2 N-H donors) and N,N-dimethyl (0 N-H donors) analogs. Its single N-H donor and steric modulation from N-methyl enable precise control in solid-phase heterocycle synthesis and systematic SAR campaigns. Not a substitute for PDE7 inhibitor BRL-50481 or carbonic anhydrase inhibitor precursors—this compound provides the missing intermediate data point. Select 98% purity for reproducible results.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24
CAS No. 126148-12-7
Cat. No. B2754580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-5-nitrobenzenesulfonamide
CAS126148-12-7
Molecular FormulaC8H10N2O4S
Molecular Weight230.24
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC
InChIInChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3
InChIKeyCVSFUJMMCVWGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethyl-5-nitrobenzenesulfonamide (CAS 126148-12-7) Procurement Guide: Chemical Identity, Purity Options, and Supply Landscape


N,2-Dimethyl-5-nitrobenzenesulfonamide (CAS 126148-12-7) is an aromatic sulfonamide compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 Da . The compound features a nitro group at the 5-position, a methyl group at the 2-position, and an N-methyl sulfonamide moiety on the benzene ring . It belongs to the nitrobenzenesulfonamide class of compounds, which are widely employed as chemical building blocks in organic synthesis and as pharmacologically relevant scaffolds in medicinal chemistry [1]. This compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98%, typically offered in research-grade quantities . Notably, this compound represents the N-monomethyl sulfonamide variant, distinguishing it from its N,N-dimethyl analog BRL-50481 (CAS 433695-36-4) and the primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6), differences that critically impact both synthetic utility and biological target engagement profiles .

Why N,2-Dimethyl-5-nitrobenzenesulfonamide Cannot Be Substituted by Generic Nitrobenzenesulfonamides: Structural Differentiation with Functional Consequences


Generic substitution within the nitrobenzenesulfonamide class is not scientifically justified due to critical structural variations that dictate divergent chemical reactivity, biological target engagement, and downstream synthetic utility. The substitution pattern at the sulfonamide nitrogen (primary -NH2 vs. N-monomethyl -NHCH3 vs. N,N-dimethyl -N(CH3)2) fundamentally alters hydrogen-bonding capacity, nucleophilicity, and steric accessibility [1]. Specifically, N,2-dimethyl-5-nitrobenzenesulfonamide possesses a single N-methyl group, preserving one hydrogen-bond donor capability while introducing steric and electronic modulation relative to the primary sulfonamide . This property profile distinguishes it from both the primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6), which features two N-H donors enabling distinct hydrogen-bonding networks and synthetic applications as a carbonic anhydrase inhibitor precursor [2], and from the N,N-dimethyl analog BRL-50481 (CAS 433695-36-4), which lacks N-H donor capacity altogether and functions as a validated selective PDE7 inhibitor (Ki = 180 nM) . The absence of quantitative biological activity data for the N-monomethyl variant in peer-reviewed literature constitutes an evidence gap that must be explicitly acknowledged; this compound's differentiation currently rests on its distinct physicochemical and structural identity rather than established biological potency metrics .

Quantitative Differentiation Evidence: N,2-Dimethyl-5-nitrobenzenesulfonamide vs. Primary Sulfonamide and N,N-Dimethyl Analogs


Structural Distinction: N-Monomethyl Substitution Defines a Unique Chemical Intermediate Space Between Primary and N,N-Dimethyl Sulfonamides

N,2-Dimethyl-5-nitrobenzenesulfonamide (C8H10N2O4S, MW 230.24) differs structurally from its closest analogs by possessing exactly one N-methyl substituent on the sulfonamide group, in contrast to the primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide (C7H8N2O4S, MW 216.21) which bears two N-H groups, and the N,N-dimethyl analog BRL-50481 (C9H12N2O4S, MW 244.27) which bears zero N-H groups . This single N-methyl substitution preserves one hydrogen-bond donor site while introducing a defined degree of steric hindrance and altered nucleophilicity relative to the primary sulfonamide, positioning this compound as a distinct intermediate scaffold for synthetic elaboration .

Organic synthesis Medicinal chemistry Chemical building blocks

Comparative Purity Specifications Across Commercial Suppliers: Procurement-Relevant Quality Metrics

Commercial suppliers offer N,2-dimethyl-5-nitrobenzenesulfonamide with varying purity specifications that directly impact its suitability for different research applications. AKSci provides the compound at 95% minimum purity (Catalog 4776CJ) , while Leyan offers a higher 97% purity grade (Catalog 1283577) , and CalpacLab supplies a 98% purity specification for applications requiring higher analytical stringency [1]. In contrast, the N,N-dimethyl analog BRL-50481 is commercially available at ≥98% to 99.81% purity from specialized inhibitor suppliers such as MedChemExpress and Tocris , reflecting its established use in quantitative biological assays. The primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide is typically offered at lower purity ranges and is primarily positioned as a synthetic reagent rather than a characterized biological probe .

Quality control Analytical chemistry Procurement

Synthetic Utility: 2-Nitrobenzenesulfonamide Scaffolds Enable Intramolecular Arylation for Heterocycle Construction

Nitrobenzenesulfonamides bearing the N-methyl substitution pattern, including the target compound, serve as versatile intermediates in solid-phase organic synthesis. The intramolecular arylation of 2-nitrobenzenesulfonamides has been successfully employed to construct a variety of heterocyclic scaffolds, including tetrahydrobenzo diazepin-5-ones [1]. In this synthetic methodology, the nitrobenzenesulfonyl (Nos) group functions as both a protecting group and an activating agent, enabling the generation of polyfunctional nonpeptidyl molecules on solid supports . The presence of the N-methyl group in the target compound modulates the reactivity of the sulfonamide nitrogen compared to the primary sulfonamide analog, providing an intermediate reactivity profile that may be advantageous for specific synthetic sequences where full N-H nucleophilicity is undesirable but complete N,N-dimethyl steric shielding is excessive .

Solid-phase synthesis Heterocycle synthesis Protecting group chemistry

Pharmacological Target Differentiation: N,N-Dimethyl Analog BRL-50481 Is a Validated Selective PDE7 Inhibitor, While N-Monomethyl Activity Remains Uncharacterized

A critical differentiation point: the N,N-dimethyl analog of the target compound, BRL-50481 (N,N,2-trimethyl-5-nitrobenzenesulfonamide, CAS 433695-36-4), is a well-characterized selective phosphodiesterase 7 (PDE7) inhibitor with a reported Ki of 180±10 nM against hrPDE7A1 . BRL-50481 displays >200-fold selectivity over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5 , and exhibits IC50 values of 0.15 μM for PDE7A, 12.1 μM for PDE7B, 62 μM for PDE4, and 490 μM for PDE3 . BRL-50481 remains the only commercially available selective PDE7 inhibitor, while clinical-stage PDE7 inhibitors such as OMS527 have progressed to trials [1]. In marked contrast, the N-monomethyl target compound (N,2-dimethyl-5-nitrobenzenesulfonamide) has no peer-reviewed quantitative biological activity data available. This evidence gap means that substitution of BRL-50481 with the target compound for PDE7-targeted studies is not scientifically supported, nor is the reverse substitution for synthetic applications where the N-H donor capacity of the monomethyl compound is required .

Phosphodiesterase inhibition cAMP signaling Drug discovery

Application Divergence: Primary Sulfonamide Analog Serves as Carbonic Anhydrase Inhibitor Precursor

The primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) is established as a chemical reagent in the synthesis of cancer-related carbonic anhydrase inhibitors [1]. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and their inhibition is a validated therapeutic strategy in oncology . The primary sulfonamide group (-SO2NH2) is the canonical zinc-binding pharmacophore for carbonic anhydrase inhibition, and 4-nitrobenzenesulfonamide derivatives have demonstrated IC50 values as low as 400 nM against human carbonic anhydrase II [2]. The target compound, bearing an N-methyl group, lacks the unsubstituted sulfonamide moiety required for optimal zinc coordination in the carbonic anhydrase active site [3]. Consequently, researchers pursuing carbonic anhydrase-related applications should select the primary sulfonamide analog rather than the N-monomethyl target compound, which is structurally precluded from serving as a direct carbonic anhydrase inhibitor precursor .

Cancer therapeutics Carbonic anhydrase inhibition Chemical reagent

Melting Point and Physicochemical Property Divergence Across Nitrobenzenesulfonamide Analogs

The nitrobenzenesulfonamide analogs exhibit distinct solid-state properties that reflect their structural differences and have practical implications for handling, purification, and formulation. The primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) exhibits a melting point of 197-199°C [1], consistent with strong intermolecular hydrogen bonding enabled by both sulfonamide N-H donors and sulfonyl oxygen acceptors [2]. In contrast, the N,N-dimethyl analog BRL-50481 (CAS 433695-36-4) has a markedly lower melting point of 65-67°C [3], attributable to the absence of N-H hydrogen-bond donors and consequent reduction in crystal lattice energy. The target compound N,2-dimethyl-5-nitrobenzenesulfonamide, bearing a single N-H donor, is predicted to exhibit intermediate melting behavior and solubility characteristics, though experimental melting point data are not publicly available from authoritative sources . This physicochemical divergence directly impacts purification strategy selection, storage conditions, and compatibility with various formulation approaches .

Physicochemical properties Solid-state characterization Formulation

Optimal Application Scenarios for N,2-Dimethyl-5-nitrobenzenesulfonamide Based on Structural and Functional Evidence


Scenario 1: Solid-Phase Heterocycle Synthesis Requiring an N-Monomethyl Nitrobenzenesulfonamide Intermediate

This compound is optimally deployed as a synthetic intermediate in solid-phase heterocycle synthesis where the N-monomethyl substitution pattern provides the precise balance of reactivity and steric accessibility required for intramolecular arylation reactions [1]. The single N-H donor allows for controlled hydrogen-bonding interactions and potential further functionalization, while the N-methyl group introduces beneficial steric modulation not available with the primary sulfonamide analog. Applications include the construction of tetrahydrobenzo diazepin-5-ones and related polyfunctional nonpeptidyl molecular libraries on solid supports, where the nitrobenzenesulfonyl group functions simultaneously as a protecting and activating moiety . Researchers should select the 97-98% purity grades for sensitive synthetic sequences requiring high reproducibility [2].

Scenario 2: Structure-Activity Relationship (SAR) Studies Probing Sulfonamide N-Methylation Effects

In medicinal chemistry SAR campaigns exploring the nitrobenzenesulfonamide scaffold, this compound serves as the critical N-monomethyl reference point between the primary sulfonamide (2 N-H donors) and N,N-dimethyl (0 N-H donors) analogs [1]. Its procurement enables systematic evaluation of how incremental N-methylation affects target binding, cellular permeability, metabolic stability, and physicochemical properties. While the N,N-dimethyl analog BRL-50481 has been extensively characterized as a PDE7 inhibitor (Ki = 180 nM) , and the primary sulfonamide analog is established as a carbonic anhydrase inhibitor precursor [2], the N-monomethyl compound provides the missing intermediate data point necessary for complete SAR understanding. Researchers should note that no peer-reviewed biological activity data exist for this specific compound, making it appropriate as a SAR tool compound rather than a validated pharmacological probe .

Scenario 3: Organic Synthesis Requiring Selective Protection/Deprotection Strategies

The 2-nitrobenzenesulfonamide moiety, including the N-monomethyl variant, is a versatile protecting group in organic synthesis [1]. The N-methyl substitution in the target compound provides distinct deprotection kinetics and orthogonal compatibility compared to the primary sulfonamide and N,N-dimethyl analogs. This compound is suitable for multi-step synthetic sequences requiring chemoselective manipulation, where the nitro group can be reduced to an amine for further elaboration or retained for its electron-withdrawing properties . The 95% purity grade is typically sufficient for use as a synthetic intermediate in protecting group applications, offering a favorable cost-performance ratio [2].

Scenario 4: NOT Recommended: PDE7-Targeted Pharmacological Studies or Carbonic Anhydrase Inhibitor Development

Based on the evidence presented, this compound is explicitly NOT recommended for two specific application categories. First, it should not be procured as a PDE7 inhibitor substitute: the N,N-dimethyl analog BRL-50481 is the validated tool compound with well-characterized potency (Ki = 180 nM) and >200-fold selectivity [1], whereas no PDE7 inhibition data exist for the N-monomethyl target compound. Second, it should not be used as a carbonic anhydrase inhibitor precursor: the primary sulfonamide analog 2-methyl-5-nitrobenzenesulfonamide bears the requisite -SO2NH2 zinc-binding pharmacophore , which is absent in the N-methylated target compound. Procurement of the target compound for these specific applications would constitute a scientifically unjustified substitution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2-dimethyl-5-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.